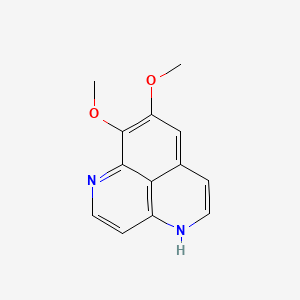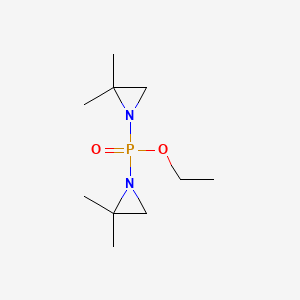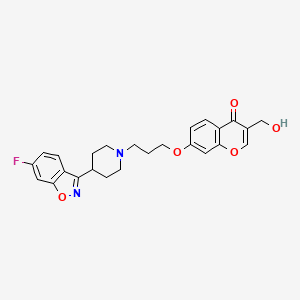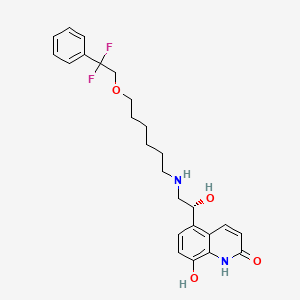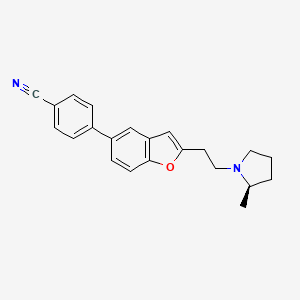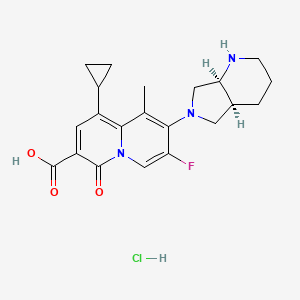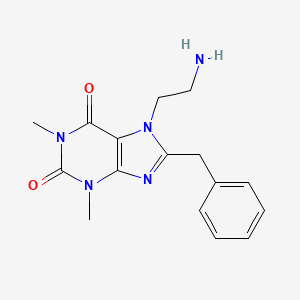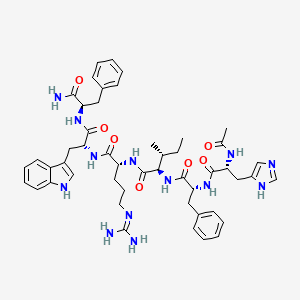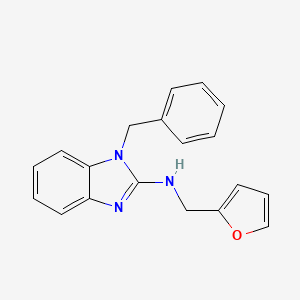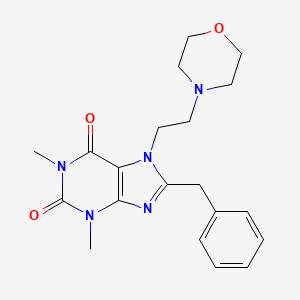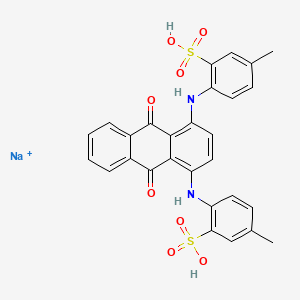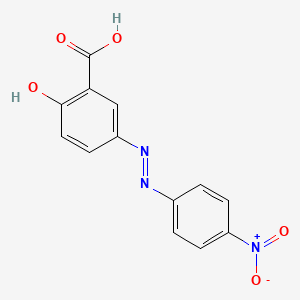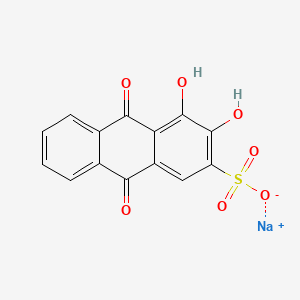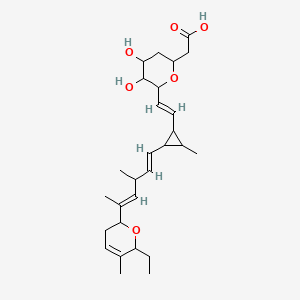
Ambruticin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ambruticin is a natural polyketide isolated from the myxobacteria Sorangium cellulosum with antifungal activity. Ambruticin interferes with the osmoregulatory system by activating fungal high osmolarity glycerol (HOG) pathway. This results in an accumulation of intracellular glycerol, which in turn causes water influx and swelling of the cell. This ultimately leads to cellular leakage and cell death.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Ambruticin has demonstrated significant antifungal activity. Studies reveal its effectiveness against a variety of fungal infections, including dimorphic and filamentous fungi. For example, it has shown high activity against dermatophytic fungi, Histoplasma capsulatum, and Blastomyces dermatitidis, with minimal inhibitory concentrations for some strains being remarkably low (Ringel, 1978). Additionally, ambruticin S and its analogs have been effective in treating murine coccidioidal infection (Shubitz et al., 2006), and also in a murine model of invasive pulmonary aspergillosis (Chiang et al., 2006).
Mechanism of Action
Ambruticin targets the HOG pathway, a critical osmotic stress control pathway in fungi. This mechanism is achieved by affecting Hik1, a group III histidine kinase, disrupting the osmoregulatory system of the fungi (Vetcher et al., 2007). Another study also points out that ambruticin induces cellular leakage and cell death by affecting the yeast's osmoregulatory system (Knauth & Reichenbach, 2000).
Synthetic Studies
Research has been focused on the synthesis and modification of ambruticin to explore its full pharmacological potential. Studies include the total synthesis of ambruticin J and exploration of its structural elements (Bowen et al., 2021), and the synthesis of enantiomerically pure vinylcyclopropylboronic esters relevant to ambruticin chemistry (García et al., 2003).
Biosynthesis and Genetic Studies
The biosynthesis of ambruticin involves complex pathways with non-canonical enzymatic transformations. Analysis of gene clusters in Sorangium cellulosum, the producing organism, provides insights into these mechanisms (Julien et al., 2006). Additionally, the study of chemical modifications of ambruticin has shed light on its structure-activity relationships (Connor & von Strandtmann, 1979).
Eigenschaften
CAS-Nummer |
58857-02-6 |
|---|---|
Produktname |
Ambruticin |
Molekularformel |
C28H42O6 |
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
2-[(2S,4S,5R,6S)-6-[(E)-2-[(1S,2S,3R)-2-[(1E,3R,4E)-5-[(2R,6R)-6-ethyl-5-methyl-3,6-dihydro-2H-pyran-2-yl]-3-methylhexa-1,4-dienyl]-3-methylcyclopropyl]ethenyl]-4,5-dihydroxyoxan-2-yl]acetic acid |
InChI |
InChI=1S/C28H42O6/c1-6-24-17(3)8-11-25(34-24)18(4)13-16(2)7-9-21-19(5)22(21)10-12-26-28(32)23(29)14-20(33-26)15-27(30)31/h7-10,12-13,16,19-26,28-29,32H,6,11,14-15H2,1-5H3,(H,30,31)/b9-7+,12-10+,18-13+/t16-,19-,20+,21+,22+,23+,24-,25-,26+,28-/m1/s1 |
InChI-Schlüssel |
TYIXBSJXUFTELJ-LQJOTGEPSA-N |
Isomerische SMILES |
CC[C@@H]1C(=CC[C@@H](O1)/C(=C/[C@H](C)/C=C/[C@H]2[C@H]([C@@H]2/C=C/[C@H]3[C@@H]([C@H](C[C@H](O3)CC(=O)O)O)O)C)/C)C |
SMILES |
CCC1C(=CCC(O1)C(=CC(C)C=CC2C(C2C=CC3C(C(CC(O3)CC(=O)O)O)O)C)C)C |
Kanonische SMILES |
CCC1C(=CCC(O1)C(=CC(C)C=CC2C(C2C=CC3C(C(CC(O3)CC(=O)O)O)O)C)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
67999-78-4 (hydrochloride salt) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ambruticin ambruticin, sodium salt W7783 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[({2-[(1Z)-3-(Dimethylamino)prop-1-enyl]-4-fluorophenyl}sulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B1664756.png)
